molecular formula C16H17N5O2 B11381497 N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide

Cat. No.: B11381497
M. Wt: 311.34 g/mol
InChI Key: XHJSQIJMZLWQQB-UHFFFAOYSA-N
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Description

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide is a heterocyclic compound featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with benzylamine, followed by acylation with propanoyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups.

Scientific Research Applications

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and propanamide groups contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound for drug development.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide

InChI

InChI=1S/C16H17N5O2/c1-3-13(22)18-15-19-16-17-10(2)12(14(23)21(16)20-15)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,17,18,19,20,22)

InChI Key

XHJSQIJMZLWQQB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3)C

Origin of Product

United States

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